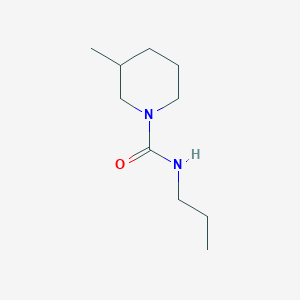
N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide, also known as BMA-190, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of N-acyl amino acids and has been studied for its various biological activities.
Mechanism of Action
The exact mechanism of action of N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is involved in the regulation of anxiety and pain. N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide has been shown to enhance the activity of GABA receptors, leading to anxiolytic and analgesic effects.
Biochemical and Physiological Effects
N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide has been found to have low toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the research of N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide. One area of interest is its potential as a therapeutic agent for anxiety disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for neuropathic pain. Additional studies are needed to investigate its mechanism of action and optimize its dosing regimen. Overall, N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide has shown promise as a potential therapeutic agent, and further research is needed to fully understand its biological activities and potential clinical applications.
Synthesis Methods
The synthesis of N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide involves the reaction of N-benzylglycine and cyclobutylmethyl bromide in the presence of potassium carbonate. The resulting product is then treated with methanesulfonyl chloride to obtain N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide. This method has been optimized to yield high purity and high yield of N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide.
Scientific Research Applications
N-benzyl-N-(cyclobutylmethyl)-2-(methylsulfonyl)acetamide has shown promise in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated as a potential therapeutic agent for the treatment of neuropathic pain, epilepsy, and anxiety disorders.
properties
IUPAC Name |
N-benzyl-N-(cyclobutylmethyl)-2-methylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-20(18,19)12-15(17)16(11-14-8-5-9-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEXEVCKHVALEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)N(CC1CCC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5292292.png)
![3,3-difluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5292306.png)
![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5292307.png)
![2-phenyl-4-[2-(trifluoromethyl)morpholin-4-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5292318.png)
![3-{[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5292329.png)
![1-(4-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5292333.png)

![methyl 3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]benzoate](/img/structure/B5292357.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5292358.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5292362.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5292365.png)
![N,2,3,5-tetramethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5292371.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5292389.png)